![molecular formula C17H15ClN2O2 B13860324 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one is a complex organic compound with a quinoline core structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloro, dimethylamino, and hydroxy groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Dimethylamino Group Addition: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Dimethylamine, thiols
Major Products Formed
Oxidation: Formation of quinoline-2-one derivatives
Reduction: Formation of amino-substituted quinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Applications De Recherche Scientifique
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, in its potential antimalarial activity, the compound may inhibit the polymerization of heme into hemozoin, thereby exerting its effects on the malaria parasite. The presence of the dimethylamino and hydroxy groups may enhance its binding affinity to the target enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxy group, similar to the compound .
Quinoline Derivatives: Various other quinoline derivatives with different substituents.
Uniqueness
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one is unique due to the specific combination of chloro, dimethylamino, and hydroxy groups, which confer distinct chemical and biological properties. This combination may result in enhanced reactivity and potential therapeutic applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H15ClN2O2 |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-20(2)11-5-3-10(4-6-11)12-7-13-15(8-14(12)18)19-17(22)9-16(13)21/h3-9H,1-2H3,(H2,19,21,22) |
Clé InChI |
IKRLUSCAMGBJII-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C(C=C3C(=C2)C(=CC(=O)N3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)

![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
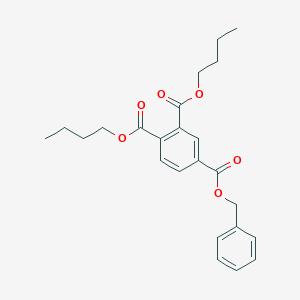
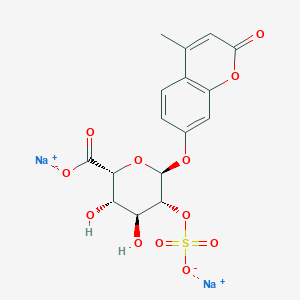
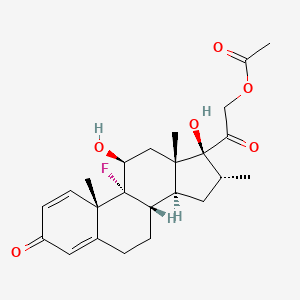
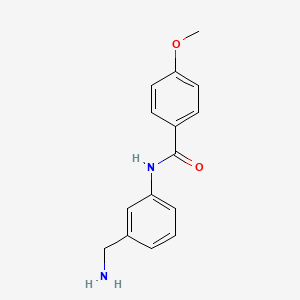
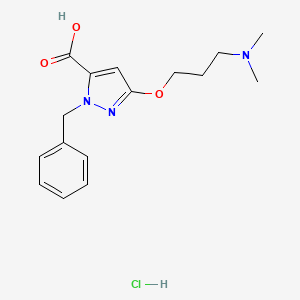
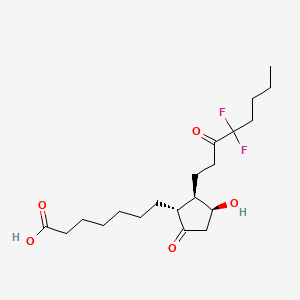
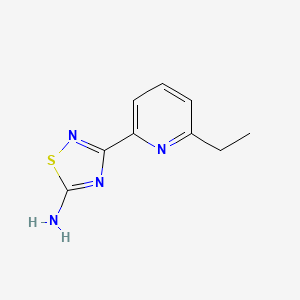


![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
